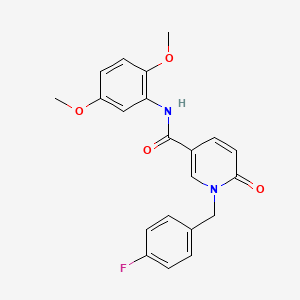![molecular formula C15H14BrN3O3S2 B2766450 6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-69-5](/img/structure/B2766450.png)
6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of 2-Acetyl-5-bromothiophene . This compound has been used as a starting reagent in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives . Another component, 5-Acetylthiophene-2-carboxamide, acts as a reagent for the synthesis and β-adrenergic blocking action of a new thiazolythiopropanolamine .Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound 6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, due to its complex structure, has been a subject of interest in the synthesis of various heterocyclic compounds with potential antimicrobial properties. For instance, research has shown the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which were tested for their in vitro antimicrobial activities. These compounds have shown promising results, indicating their potential in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002; E. A. Bakhite, A. Abdel-rahman, & E. A. Al-Taifi, 2004).
Antiprotozoal Agents
Compounds synthesized from derivatives similar to 6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have also been evaluated for their antiprotozoal activities. For example, novel dicationic imidazo[1,2-a]pyridines demonstrated potent in vitro and in vivo activities against protozoal infections, showcasing their potential as therapeutic agents in treating diseases caused by protozoal pathogens (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004).
Synthesis of Polycyclic Compounds
The versatility of 6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide in synthesizing polycyclic compounds has been demonstrated through the formation of novel compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments. These compounds, interestingly, exhibit pronounced UV fluorescence, suggesting their potential applications in materials science and as molecular probes (V. Dotsenko, D. Lukina, D. S. Buryi, V. Strelkov, N. A. Aksenov, & I. V. Aksenova, 2021).
Development of Anticancer Agents
The chemical structure of 6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has inspired the synthesis of derivatives with potential anticancer activities. Research in this area has led to the creation of novel thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which have been tested for their cytotoxicity against various cancer cell lines. These studies indicate the compound's utility as a precursor in the development of new anticancer drugs (A. Atta & E. Abdel‐Latif, 2021).
properties
IUPAC Name |
6-acetyl-2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S2/c1-7(20)19-5-4-8-10(6-19)24-15(12(8)13(17)21)18-14(22)9-2-3-11(16)23-9/h2-3H,4-6H2,1H3,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUUGRNPAWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


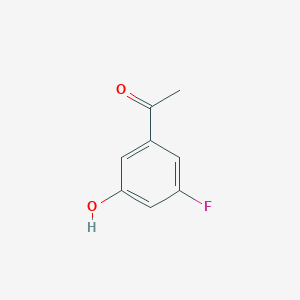
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2766373.png)
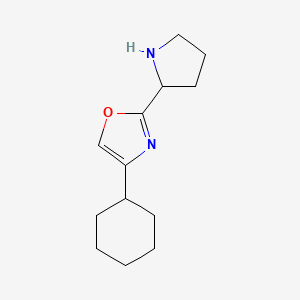
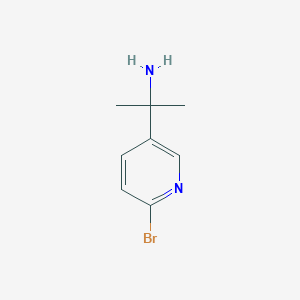
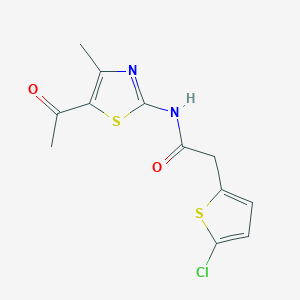

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)
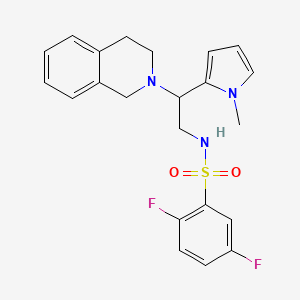
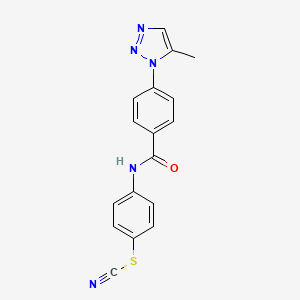
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
